3,4-Dimethoxypyrrolidine

Beschreibung

BenchChem offers high-quality 3,4-Dimethoxypyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethoxypyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

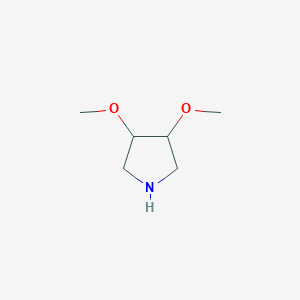

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dimethoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROOPTGQTSCWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563983 | |

| Record name | 3,4-Dimethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55619-48-2 | |

| Record name | 3,4-Dimethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3,4-Dimethoxypyrrolidine: Structural Analysis, Physicochemical Profiling, and Applications in Targeted Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

3,4-Dimethoxypyrrolidine is a highly versatile, chiral secondary amine utilized extensively in medicinal chemistry and advanced polymer synthesis[1]. As a structural motif, the pyrrolidine ring provides a conformationally restricted scaffold, while the two methoxy groups serve as precise hydrogen-bond acceptors. This whitepaper details the physicochemical properties, structural nuances, and synthetic applications of 3,4-dimethoxypyrrolidine, with a specific focus on its integration into targeted kinase inhibitors such as Cyclin-Dependent Kinase 9 (CDK9) modulators[2] and Epidermal Growth Factor Receptor (EGFR) inhibitors[3].

Physicochemical Profiling & Structural Analysis

The compound exists in multiple stereoisomeric forms, including the trans-(3S,4S)[4], trans-(3R,4R)[5], and meso (cis)[6] configurations. In structure-based drug design, the trans-enantiomers are predominantly favored. The trans-configuration projects the methoxy groups into distinct, opposing spatial vectors, optimizing hydrogen-bond acceptor interactions within narrow enzymatic binding pockets while minimizing steric clashes.

Handling the free base (CAS 55619-48-2)[7] presents significant challenges due to its susceptibility to atmospheric oxidation and inherent hygroscopicity. Consequently, it is almost exclusively synthesized, utilized, and stored as a hydrochloride salt (e.g., CAS 276862-69-2 for the 3S,4S isomer)[8]. The salt form ensures long-term bench stability and predictable stoichiometry during complex coupling reactions.

From a laboratory safety perspective, the hydrochloride salt is classified as a skin irritant (H315), eye irritant (H319), and may cause specific target organ toxicity via respiratory irritation (H336)[4][9].

Table 1: Physicochemical and Structural Properties

| Property | Base (Unspecified Stereochemistry) | trans-(3S,4S)-Hydrochloride Salt |

| CAS Number | 55619-48-2[7] | 276862-69-2[8] |

| Molecular Formula | C6H13NO2 | C6H14ClNO2 |

| Molecular Weight | 131.17 g/mol | 167.63 g/mol |

| Monoisotopic Mass | 131.0946 Da[10] | 167.0713 Da (Salt complex) |

| Canonical SMILES | COC1C(OC)CNC1[7] | CO[C@H]1CNC[C@@H]1OC.Cl[8] |

| [M+H]+ (m/z) | 132.1019[10] | 132.1019 (Free base ion)[10] |

| Predicted CCS (Ų) | 127.3[10] | 127.3[10] |

Synthetic Methodologies & Workflow

The synthesis of 3,4-dimethoxypyrrolidine requires stringent stereochemical control. The process typically begins with a chiral pool precursor, such as a tartaric acid derivative, to lock in the desired stereochemistry early in the sequence. Cyclization yields a pyrrolidine-3,4-diol intermediate, which subsequently undergoes exhaustive O-methylation. Converting the resulting free base into the hydrochloride salt is a critical final step to prevent amine degradation.

Fig 1. Synthetic workflow and stereospecific quality control logic for 3,4-dimethoxypyrrolidine.

Application in Drug Discovery: Kinase Inhibitors

The incorporation of 3,4-dimethoxypyrrolidine into small-molecule inhibitors is a strategic choice in structure-based drug design, serving dual pharmacokinetic and pharmacodynamic roles.

-

CDK9 Modulators: CDK9 regulates RNA polymerase II and is a critical target in oncology. The 3,4-dimethoxypyrrolidine moiety acts as a highly soluble, stereospecific hinge-binding or solvent-channel-filling group, enhancing target affinity without drastically increasing the molecule's overall lipophilicity (LogP)[2].

-

EGFR Inhibitors: In quinazoline-derived EGFR inhibitors, the pyrrolidine nitrogen serves as a nucleophilic attachment point to the core scaffold. The methoxy groups enhance the molecule's aqueous solubility and modulate lipophilicity without introducing hydrogen bond donors, which are notorious for triggering P-glycoprotein (P-gp) efflux pumps[3].

Fig 2. Pharmacophore mapping and signaling pathway logic in kinase inhibition.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to employ protocols that inherently validate their own success or failure. The following methodologies demonstrate how to handle 3,4-dimethoxypyrrolidine effectively.

Protocol 1: SNAr Coupling to Heterocyclic Cores (EGFR Inhibitor Synthesis)

Context: Coupling 3,4-dimethoxypyrrolidine to a quinazoline core via Nucleophilic Aromatic Substitution (SNAr)[3]. Causality: Using the HCl salt requires an inorganic base to liberate the free amine in situ. This prevents premature oxidation of the secondary amine while driving the nucleophilic attack.

-

Preparation: Suspend the electrophilic core (e.g., chloroquinazoline derivative) and (3S,4S)-3,4-dimethoxypyrrolidine hydrochloride (1.2 eq) in an anhydrous, aprotic polar solvent (e.g., DMF or DMSO).

-

Basification: Add anhydrous K₂CO₃ (3.0 eq).

-

Self-Validating Mechanism: Excess base neutralizes the HCl salt and acts as an acid scavenger for the HCl generated during the SNAr reaction. If the base is insufficient, the reaction pH drops, protonating the secondary amine and halting the reaction.

-

-

Thermal Activation: Heat the reaction mixture to 110 °C under an inert argon atmosphere for 15 hours[3].

-

Causality: Argon prevents oxidative degradation of the amine at elevated temperatures.

-

-

Workup: Cool to room temperature, dilute with deionized H₂O, and extract with EtOAc (3x).

-

Causality: Water removes inorganic salts (KCl, K₂CO₃) and polar solvents (DMF), partitioning the target conjugate exclusively into the organic layer.

-

-

Purification: Concentrate in vacuo and purify via preparative TLC or flash chromatography (EtOAc/Petroleum Ether 1:1)[3].

Protocol 2: Analytical Validation via LC-IMS-MS

Context: Confirming identity and stereochemical integrity of the synthesized building block.

-

Sample Prep: Dissolve the purified compound in LC-MS grade MeOH to a concentration of 1 µg/mL.

-

Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Monitor for the [M+H]+ adduct at exactly m/z 132.1019[10].

-

Ion Mobility Spectrometry (IMS): Measure the Collision Cross Section (CCS). The predicted CCS for the[M+H]+ adduct of the free base is 127.3 Ų[10].

-

Self-Validating Mechanism: Mass alone cannot distinguish between the (3S,4S), (3R,4R), and cis isomers. CCS values provide an orthogonal validation metric to m/z, as ion mobility cross-sections are highly sensitive to spatial volume, confirming the specific 3D conformation based on distinct drift times.

-

References

-

nextsds.com - (3S,4S)-3,4-dimethoxypyrrolidine hydrochloride — Chemical Substance Information URL:[Link]

-

nextsds.com - 3,4-dimethoxypyrrolidine hydrochloride — Chemical Substance Information URL: [Link]

-

uni.lu (PubChemLite) - (3s,4s)-3,4-dimethoxypyrrolidine;hydrochloride URL: [Link]

- google.com (Patents)

-

acs.org - Stereospecific Polymerization of Bulky Methacrylates Using Organocatalyst in Strong Donating Solvent via Self-Controlled Mechanism URL:[Link]

- google.com (Patents)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2010003133A2 - Cdk modulators - Google Patents [patents.google.com]

- 3. WO2022170043A1 - Quinazoline derived compounds as egfr inhibitors and their uses thereof - Google Patents [patents.google.com]

- 4. nextsds.com [nextsds.com]

- 5. aaronchem.com [aaronchem.com]

- 6. cis-3,4-dimethoxypyrrolidine hydrochloride | 692058-79-0 [chemicalbook.com]

- 7. 55619-48-2|3,4-Dimethoxypyrrolidine|BLD Pharm [bldpharm.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. nextsds.com [nextsds.com]

- 10. PubChemLite - (3s,4s)-3,4-dimethoxypyrrolidine;hydrochloride (C6H13NO2) [pubchemlite.lcsb.uni.lu]

The Strategic Role of 3,4-Dimethoxypyrrolidine in Modern Pharmaceutical Drug Discovery: A Structural and Mechanistic Perspective

Executive Summary

In the highly constrained landscape of lead optimization, medicinal chemists constantly seek privileged building blocks that can simultaneously navigate the complex demands of target affinity, metabolic stability, and pharmacokinetic (PK) viability. 3,4-Dimethoxypyrrolidine (3,4-DMP) has emerged as a highly versatile, stereochemically rich scaffold in modern drug discovery. By strategically replacing standard piperidine or unsubstituted pyrrolidine rings with 3,4-DMP, drug developers can finely tune the physicochemical properties of a molecule—modulating basicity, enhancing topological polar surface area (TPSA), and projecting hydrogen-bond acceptors into solvent-exposed or hinge-binding pockets.

This technical guide explores the causality behind the selection of 3,4-DMP in drug design, analyzes its mechanistic role in specific therapeutic case studies (including KRAS G12C and kinase inhibitors), and provides a self-validating experimental protocol for its integration into pharmaceutical scaffolds.

Physicochemical Profiling & Structural Rationale

The empirical success of 3,4-DMP is rooted in its unique physicochemical profile. Unsubstituted aliphatic amines (like pyrrolidine) often suffer from high basicity (pKa > 11), leading to poor membrane permeability at physiological pH and increased risks of off-target liabilities, such as hERG channel blockade.

The introduction of two methoxy groups at the C3 and C4 positions exerts a strong electron-withdrawing inductive effect on the pyrrolidine nitrogen. This purposefully depresses the pKa of the conjugate acid, shifting the molecule closer to a neutral state at pH 7.4. Furthermore, the methoxy oxygen atoms serve as precise hydrogen-bond acceptors, increasing the TPSA without adding excessive lipophilicity (cLogP).

Quantitative Physicochemical Comparison

The following table summarizes the causal relationship between structural modification and physicochemical properties, demonstrating why 3,4-DMP is utilized to rescue leads with poor ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[1].

| Property | Pyrrolidine | 3-Methoxypyrrolidine | 3,4-Dimethoxypyrrolidine | Impact on Drug Design |

| Molecular Weight | 71.12 g/mol | 101.15 g/mol | 131.17 g/mol | Adds necessary steric bulk for pocket-filling. |

| cLogP (approx) | 0.46 | 0.20 | -0.10 | Lowers lipophilicity, improving aqueous solubility. |

| pKa (Conjugate Acid) | ~11.3 | ~10.4 | ~9.5 – 9.8 | Reduces basicity; improves permeability and lowers hERG risk. |

| TPSA (Ų) | 12.03 | 21.26 | 30.49 | Enhances hydrogen-bond acceptor capacity. |

| Stereocenters | 0 | 1 | 2 | Enables precise 3D vector projection (e.g., cis vs. trans). |

Mechanistic Role in Target Inhibition: Field Case Studies

KRAS G12C Covalent Inhibitors

Targeting the KRAS G12C mutation requires covalent attachment to the non-native cysteine residue in the switch II pocket. Recent clinical and preclinical developments have utilized 3,4-DMP as a critical appendage in tetracyclic derivatives[2].

Causality in Design: The KRAS switch II pocket is highly dynamic. The 3,4-DMP moiety is often positioned to project its methoxy groups toward the solvent-exposed boundary of the pocket. This dual-action design not only solubilizes the highly lipophilic core of the covalent inhibitor but also creates a steric shield that locks the KRAS protein in its inactive, GDP-bound state, preventing nucleotide cycling and downstream oncogenic signaling[2].

Fig 1: KRAS G12C inhibition logic utilizing 3,4-DMP-functionalized covalent inhibitors.

Kinase Inhibition (CDK and PI3Kβ)

In the development of Cyclin-Dependent Kinase (CDK) modulators[3] and PI3Kβ inhibitors[4], 3,4-DMP is frequently coupled to heteroaryl cores (such as pyrimidines or quinoxalines). Causality in Design: Kinase inhibitors often suffer from poor selectivity due to the highly conserved nature of the ATP-binding hinge region. By appending a stereospecific (3S,4S)- or (3R,4R)-dimethoxypyrrolidine ring, chemists exploit the ribose-binding pocket. The methoxy groups act as specific hydrogen-bond acceptors that interact with non-conserved residues just outside the hinge, driving both potency and kinase selectivity[3][4].

Antiviral Scaffold Optimization (HCV)

In Hepatitis C Virus (HCV) replication inhibitors, 3,4-DMP is utilized to build complex, multi-ring systems (e.g., linked to imidazole or phenyl rings)[5]. Here, the pyrrolidine core acts as a rigidified spacer, while the methoxy groups optimize the pharmacokinetic distribution, ensuring the drug maintains a high free fraction in plasma[5].

Experimental Protocols: Integration into Drug Scaffolds

To ensure high reproducibility and scientific integrity, the following methodology details the integration of 3,4-DMP into a generic heteroaryl halide scaffold via Nucleophilic Aromatic Substitution (SNAr).

Causality behind Experimental Choices: Because 3,4-DMP is almost exclusively sourced as a stable hydrochloride salt (e.g., CAS 1622351-30-7) to prevent oxidative degradation[6], a non-nucleophilic base (DIPEA) is strictly required to liberate the active free base in situ. Furthermore, the steric bulk of the adjacent methoxy groups significantly reduces the nucleophilicity of the secondary amine. Standard room-temperature SNAr conditions will fail; thus, elevated temperatures (100–120 °C) in a polar aprotic solvent (DMF/NMP) are mandated to stabilize the Meisenheimer complex intermediate.

Self-Validating SNAr Protocol

This protocol is designed as a self-validating system , meaning each step inherently confirms success or failure before the chemist proceeds.

Step 1: Reagent Preparation & Free-Basing

-

Charge a microwave vial with the heteroaryl chloride (1.0 eq) and 3,4-dimethoxypyrrolidine hydrochloride (1.5 eq)[6].

-

Add anhydrous DMF (0.2 M concentration) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Validation Check: The immediate dissolution of the suspension upon DIPEA addition visually validates the successful generation of the 3,4-DMP free base.

Step 2: Thermal Coupling & IPC

-

Seal the vial and heat to 110 °C for 4–6 hours (or via microwave irradiation for 30 minutes).

-

Perform an In-Process Control (IPC) using LC-MS. Validation Check: The LC-MS trace must show the disappearance of the starting electrophile and the emergence of the product mass [M+H]+ . If unreacted electrophile remains, the steric hindrance is too high, and a transition-metal catalyzed Buchwald-Hartwig amination must be employed instead.

Step 3: Chemoselective Workup

-

Cool the reaction to room temperature and dilute with Ethyl Acetate (10 volumes).

-

Wash the organic layer with a mildly acidic aqueous buffer (pH 4.5, e.g., saturated NH4Cl / dilute HCl ). Validation Check: Because 3,4-DMP has a pKa of ~9.8, the unreacted amine is selectively protonated and partitioned into the aqueous waste. The newly formed product (a much less basic heteroaryl amine) remains in the organic phase. TLC analysis of both layers validates the success of this chemoselective separation.

Step 4: Isolation

-

Dry the organic layer over Na2SO4 , filter, and concentrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure conjugated product.

Fig 2: Self-validating synthetic workflow for integrating 3,4-DMP into drug scaffolds.

Conclusion

3,4-Dimethoxypyrrolidine is far more than a simple structural appendage; it is a highly calibrated tool for lead optimization. By strategically leveraging its lowered basicity, enhanced polar surface area, and precise stereochemical vectors, drug discovery professionals can successfully navigate the tightrope of target affinity and pharmacokinetic stability. Whether utilized in covalent KRAS inhibitors, selective kinase modulators, or complex antiviral scaffolds, 3,4-DMP remains a cornerstone of modern rational drug design.

References

- Aaron Chemicals. "(3R,4R)-3,4-Dimethoxypyrrolidine hydrochloride". aaronchem.com.

- NextSDS. "3,4-dimethoxypyrrolidine hydrochloride — Chemical Substance Information". nextsds.com.

- Sigma-Aldrich. "3,4-dimethoxypyrrolidine hydrochloride | 1622351-30-7". sigmaaldrich.com.

- PubChemLite. "(3s,4s)-3,4-dimethoxypyrrolidine;hydrochloride". uni.lu.

- Google Patents. "WO2010003133A2 - Cdk modulators". google.com.

- Google Patents. "WO2024160225A1 - Tetracyclic derivatives as KRAS inhibitors". googleapis.com.

- Google Patents. "US20100317568A1 - Anti-Viral Compounds". google.com.

- European Patent Office. "EP3359533B1 - Quinoxaline and pyridopyrazine derivatives as PI3Kbeta inhibitors". googleapis.com.

Sources

- 1. PubChemLite - (3s,4s)-3,4-dimethoxypyrrolidine;hydrochloride (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2010003133A2 - Cdk modulators - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US20100317568A1 - Anti-Viral Compounds - Google Patents [patents.google.com]

- 6. 3,4-dimethoxypyrrolidine hydrochloride | 1622351-30-7 [sigmaaldrich.com]

The Compass for the Body: A Technical Guide to the Pharmacokinetic Profiling of 3,4-Dimethoxypyrrolidine Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential pharmacokinetic profiling of 3,4-dimethoxypyrrolidine derivatives. Moving beyond a rigid template, this document is structured to offer a deep, practical understanding of the principles and methodologies required to navigate the journey of these promising compounds within a biological system. Our focus is on the "why" behind the "how," ensuring that each experimental choice is grounded in scientific rationale and contributes to a holistic understanding of a molecule's potential as a therapeutic agent.

The Pyrrolidine Core: A Privileged Scaffold with Nuances

The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, lauded for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility.[1] However, this versatile core is not without its metabolic intricacies. A critical consideration for any pyrrolidine-containing drug candidate is the potential for bioactivation by cytochrome P450 (CYP450) enzymes. This process can lead to the formation of reactive iminium ion intermediates, which have been associated with potential genotoxicity.[1]

The introduction of 3,4-dimethoxy substituents adds another layer of complexity and opportunity. These methoxy groups can serve as alternative sites for metabolism, potentially influencing the overall metabolic stability and the propensity for bioactivation of the pyrrolidine ring. Understanding the interplay between the pyrrolidine core and its substituents is paramount to a successful drug development campaign.

Charting the Course: A Phased Approach to Pharmacokinetic Profiling

A thorough pharmacokinetic (PK) evaluation follows a logical progression from in vitro assessments to in vivo studies. This phased approach allows for early identification of potential liabilities, guiding medicinal chemistry efforts to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[2][3][4]

Caption: A logical workflow for the pharmacokinetic profiling of novel chemical entities.

The In Vitro Gauntlet: Early Assessment of ADME Properties

In vitro ADME assays are the cornerstone of early drug discovery, providing critical insights into a compound's potential pharmacokinetic behavior and helping to identify liabilities before committing to costly in vivo studies.[2][3][5]

Metabolic Stability: The First Hurdle

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. For 3,4-dimethoxypyrrolidine derivatives, it is crucial to assess their stability in the presence of liver microsomes or hepatocytes.[6]

Key Considerations for 3,4-Dimethoxypyrrolidine Derivatives:

-

CYP450-Mediated Oxidation: The pyrrolidine ring is susceptible to oxidation by CYP450 enzymes.[1]

-

Demethylation: The methoxy groups can be targets for O-demethylation.

-

Reactive Metabolite Trapping: Given the potential for iminium ion formation, consider including trapping agents like potassium cyanide or glutathione in the incubation mixture to detect reactive intermediates.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

-

Prepare Reagents:

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

HLM suspension (e.g., 20 mg/mL in a suitable buffer).

-

NADPH regenerating system.

-

Potassium phosphate buffer (pH 7.4).

-

Acetonitrile with an internal standard for quenching.

-

-

Incubation:

-

Pre-warm HLM and buffer to 37°C.

-

In a 96-well plate, combine HLM, buffer, and test compound (final concentration typically 1 µM).

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Time Points:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the protein.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.

-

-

Data Analysis:

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Plasma Protein Binding: The Unbound Fraction Rules

Only the unbound fraction of a drug is free to interact with its target and be cleared from the body. Therefore, determining the extent of plasma protein binding (PPB) is crucial for interpreting pharmacokinetic and pharmacodynamic data.[7][8]

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

-

Prepare the RED Device:

-

Add the test compound to plasma (human, rat, mouse).

-

Pipette the plasma-drug mixture into one chamber of the RED device.

-

Add phosphate-buffered saline (PBS) to the other chamber.

-

-

Equilibration:

-

Incubate the sealed RED device at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to reach equilibrium.[9]

-

-

Sampling:

-

After incubation, collect samples from both the plasma and buffer chambers.

-

-

Sample Analysis:

-

Determine the concentration of the test compound in both chambers using a validated LC-MS/MS method.

-

-

Calculation:

-

Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

-

| Parameter | Description | Significance |

| Fraction Unbound (fu) | The percentage of the drug that is not bound to plasma proteins. | High binding can limit the amount of free drug available to act on its target and can affect its clearance.[10] |

| In Vitro Half-life (t½) | The time it takes for 50% of the drug to be metabolized in an in vitro system. | A short half-life may indicate rapid clearance in vivo, potentially requiring more frequent dosing. |

| Intrinsic Clearance (CLint) | The intrinsic ability of the liver to metabolize a drug. | Used in in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance.[11] |

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

It is essential to evaluate the potential of a new drug candidate to inhibit major CYP450 enzymes to avoid adverse drug-drug interactions (DDIs).[12][13]

Experimental Protocol: CYP450 Inhibition (IC50 Determination)

-

Incubation:

-

Incubate human liver microsomes with a specific CYP450 probe substrate in the presence of varying concentrations of the test compound.

-

-

Reaction Initiation:

-

Start the reaction by adding an NADPH regenerating system.

-

-

Metabolite Quantification:

-

After a set incubation time, stop the reaction and quantify the formation of the probe substrate's metabolite using LC-MS/MS.

-

-

IC50 Calculation:

-

Determine the concentration of the test compound that causes 50% inhibition (IC50) of the probe substrate's metabolism.

-

The In Vivo Voyage: Understanding the Whole-Body Response

In vivo pharmacokinetic studies in animal models, typically rodents, are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a whole organism.[14][15]

Caption: A streamlined workflow for a typical rodent pharmacokinetic study.

The Rodent Model: A Window into Human Pharmacokinetics

Mouse and rat models are widely used in preclinical drug development to assess the pharmacokinetic profile of new chemical entities.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

-

Animal Acclimation and Dosing:

-

Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment.

-

Administer the 3,4-dimethoxypyrrolidine derivative via intravenous (IV) bolus (e.g., into the tail vein) and oral (PO) gavage to separate groups of animals.

-

-

Blood Sampling:

-

Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a cannulated vessel or via sparse sampling.

-

-

Plasma Processing:

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

-

Bioanalytical Quantification:

-

Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters.

-

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration. | Relates to the rate of absorption and potential for acute toxicity. |

| Tmax | Time to reach Cmax. | Indicates the speed of absorption. |

| AUC | Area under the plasma concentration-time curve. | Represents the total drug exposure over time. |

| t½ | Elimination half-life. | The time it takes for the plasma concentration to decrease by half. |

| CL | Clearance. | The volume of plasma cleared of the drug per unit of time. |

| Vd | Volume of distribution. | The apparent volume into which the drug distributes in the body. |

| F% | Bioavailability. | The fraction of the orally administered dose that reaches systemic circulation. |

Bioanalytical Method Validation: The Foundation of Reliable Data

A robust and validated bioanalytical method is essential for the accurate quantification of the drug in biological matrices.

Key Validation Parameters (ICH/FDA Guidelines):

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Recovery: The efficiency of the extraction process.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Metabolite Identification: Unveiling the Metabolic Fate

Identifying the major metabolites of a drug candidate is crucial for understanding its clearance pathways and assessing the potential for pharmacologically active or toxic metabolites. For 3,4-dimethoxypyrrolidine derivatives, the focus should be on detecting products of pyrrolidine ring oxidation and O-demethylation.

Methodology:

-

In Vitro: Incubate the compound with liver microsomes or hepatocytes and analyze the resulting mixture using high-resolution mass spectrometry (HRMS) to identify potential metabolites.

-

In Vivo: Analyze plasma and urine samples from pharmacokinetic studies to identify the metabolites formed in the whole organism.

Conclusion: A Data-Driven Path to Clinical Success

A comprehensive pharmacokinetic profiling of 3,4-dimethoxypyrrolidine derivatives is not merely a set of routine experiments but a strategic investigation into the dynamic interplay between a molecule and a biological system. By understanding the potential metabolic liabilities of the pyrrolidine core and the influence of the 3,4-dimethoxy substituents, researchers can make informed decisions to guide lead optimization and select candidates with the highest probability of clinical success. This in-depth technical guide provides the foundational knowledge and practical protocols to navigate this critical aspect of drug development with scientific rigor and confidence.

References

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

-

Visikol. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]

-

Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

-

Lynch, N. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. Retrieved from [Link]

-

AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

-

Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

-

Curlew Research. (2025, August 3). In-vitro plasma protein binding. Protocols.io. Retrieved from [Link]

- Xu, M., & Liu, X. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(21), e1286.

- Sharma, R., & Kumar, V. (2015). Influence of Heteroaromatic Rings on ADME Properties of Drugs. In Role of Heterocyclic Compounds in Drug Design. Elsevier.

-

QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

- Novartis Institute of Biomedical Research. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacokinetics and Pharmacodynamics, 39(6), 617-627.

- Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Cytochrome P450. Humana, New York, NY.

-

Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

-

MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

-

ResearchGate. (n.d.). A plausible biosynthesis pathway of pyrrolidine alkaloids. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

- El-Faham, A., et al. (2025). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. PubMed.

- Forni, F., et al. (1983). Determination of pyrrolidinone in plasma by high-performance liquid chromatography.

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

- Li, Y., et al. (2017). ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. Oncology Letters, 14(5), 5827-5834.

-

InnoSer. (2025, February 24). Using Mouse Data to Establish PK/PD Relationships. Retrieved from [Link]

- El-Azab, A. S., et al. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Journal of Biomolecular Structure and Dynamics, 41(1), 234-252.

- Al-Ostoot, F. H., et al. (2025). In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. PMC.

-

ResearchGate. (2025, August 6). MOLECULAR DOCKING, SYNTHESIS, CHARACTERIZATION AND ADME STUDIES OF SOME NEW FIVE-MEMBER RING HETEROCYCLIC COMPOUNDS WITH IN VITRO ANTIPROLIFERATIVE EVALUATION. Retrieved from [Link]

- Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.

- Johnson, T. A., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 4087-4107.

-

Taylor & Francis. (n.d.). Pyrrolidine – Knowledge and References. Retrieved from [Link]

- Kumar, R., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Current Drug Targets, 23(2), 159-176.

- Di, L., & Obach, R. S. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1135-1149.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 37.

-

National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

-

Sino Biological. (2025, October 24). In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. Retrieved from [Link]

-

MDPI. (2023, October 17). Multiplex Bioanalytical Methods for Comprehensive Characterization and Quantification of the Unique Complementarity-Determining-Region Deamidation of MEDI7247, an Anti-ASCT2 Pyrrolobenzodiazepine Antibody–Drug Conjugate. Retrieved from [Link]

- Putri, A. Y., et al. (2026). Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. Journal of Applied Pharmaceutical Science, 16(02), 103-111.

-

ResearchGate. (n.d.). Bioanalytical methods for the analysis of drugs in plasma by LC-MS or.... Retrieved from [Link]

- Patel, P. N., et al. (2023). Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. Biosciences Biotechnology Research Asia, 20(2).

Sources

- 1. Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pharmacokinetics, Pharmacodynamics, and Drug Interactions - Clinical GateClinical Gate [clinicalgate.com]

- 6. mrtoasted.com [mrtoasted.com]

- 7. ppd.com [ppd.com]

- 8. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US9671415B2 - Immunoassay for pyrrolidinophenones - Google Patents [patents.google.com]

- 10. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Novel 3,4-Dihydropyrimidine Derivatives, Cytotoxic Activity Evaluation, Apoptosis, Molecular Docking Studies, and MD Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DES‐Promoted Synthesis of 3,4‐Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Criticality of Crystalline Form: A Guide to the Crystallographic Analysis of 3,4-Dimethoxypyrrolidine Salts for Pharmaceutical Development

Introduction: Beyond the Molecular Structure

In the landscape of modern drug development, the journey from a promising molecule to a safe and effective pharmaceutical product is intricate and multifaceted. For active pharmaceutical ingredients (APIs) that exist as solids, a thorough understanding of their crystalline structure is not merely an academic exercise but a cornerstone of successful development.[1][2] The specific arrangement of molecules in a crystal lattice dictates a host of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability—factors that are paramount to a drug's therapeutic efficacy and manufacturability.[2][3][4] An unforeseen change in the crystalline form, or polymorphism, can have dramatic and sometimes catastrophic consequences, as exemplified by the case of Ritonavir, which was temporarily withdrawn from the market due to the emergence of a less soluble polymorph that compromised its bioavailability.[2]

The pyrrolidine scaffold is a well-established and versatile motif in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility and other key physicochemical properties.[5][6][7][8] 3,4-Dimethoxypyrrolidine, a chiral derivative, represents a valuable building block in the synthesis of various biologically active compounds. The formation of its salts is a common strategy to further improve its properties for pharmaceutical applications. However, without a comprehensive crystallographic analysis of these salts, their solid-state behavior remains a black box, introducing significant risk into the development pipeline.

This technical guide provides an in-depth exploration of the crystallographic analysis of 3,4-dimethoxypyrrolidine salts. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for experimental choices. This document will serve as a roadmap for obtaining and interpreting the critical crystallographic data necessary for informed decision-making in pharmaceutical development.

The Imperative of Salt Selection and Crystallization

The conversion of an API into a salt is a widely used technique to enhance its solubility, stability, and other pharmaceutical properties.[9] However, the choice of the counter-ion is a critical decision that can significantly influence the resulting crystalline form. Different salts of the same API can exhibit distinct crystal structures, leading to variations in their physicochemical characteristics.[9] Therefore, a systematic salt screening process coupled with a robust crystallization program is essential.

Synthesis of 3,4-Dimethoxypyrrolidine Hydrochloride: A Representative Protocol

While various salts of 3,4-dimethoxypyrrolidine can be prepared, the hydrochloride salt is a common choice due to the prevalence of hydrochloric acid in pharmaceutical formulations. The synthesis typically involves the reaction of 3,4-dimethoxypyrrolidine with a stoichiometric amount of hydrochloric acid in a suitable solvent.

Experimental Protocol: Synthesis of 3,4-Dimethoxypyrrolidine Hydrochloride

-

Dissolution: Dissolve 3,4-dimethoxypyrrolidine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol) in a clean, dry flask.

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or as a gas) to the stirred pyrrolidine solution. The addition should be done dropwise to control the reaction and prevent excessive heat generation.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for a defined period to ensure complete reaction.

-

Isolation: Collect the solid salt by filtration (e.g., using a Buchner funnel).

-

Washing: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting materials.

-

Drying: Dry the salt under vacuum to remove residual solvent.

It is crucial to use anhydrous conditions to prevent the formation of hydrates, which are crystalline forms that incorporate water molecules into their lattice and can have different properties from the anhydrous form.[3][4]

The Art and Science of Single Crystal Growth

The cornerstone of crystallographic analysis is the availability of high-quality single crystals.[10][11] Obtaining such crystals can often be a bottleneck, requiring patience and a systematic exploration of various crystallization conditions.[10] The goal is to create a supersaturated solution from which the molecules can slowly and orderly arrange themselves into a crystal lattice.

Common Crystallization Techniques for Small Organic Molecules:

| Technique | Description | Key Considerations |

| Slow Evaporation | The compound is dissolved in a solvent or solvent mixture to near saturation, and the solvent is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization.[11][12] | Choice of solvent is critical; volatility of the solvent determines the rate of evaporation. |

| Slow Cooling (Thermal Control) | A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound decreases, leading to crystallization.[11][13] | The cooling rate must be carefully controlled to allow for the growth of large, well-defined crystals. |

| Vapor Diffusion | A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[13][14] | This is a gentle and effective method, particularly when only small amounts of material are available.[14] |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[13] | The choice of solvents and their relative densities are crucial for successful layering. |

| Reactant Diffusion | For insoluble compounds, the reactants are allowed to slowly diffuse towards each other, with crystals forming at the point of reaction.[12][14] | This method is suitable for compounds that are difficult to handle once formed. |

Experimental Workflow for Crystallization Screening:

Caption: A generalized workflow for the crystallization and structural analysis of a small molecule salt.

Deciphering the Crystal Lattice: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[10][11] This powerful analytical method provides unambiguous information about molecular conformation, stereochemistry, and intermolecular interactions.[2][11]

The SC-XRD Experiment: A Step-by-Step Overview

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensity and position of the diffracted X-rays) is recorded by a detector.

-

Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and the arrangement of atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined to improve the agreement between the calculated and observed diffraction data, resulting in a precise and accurate final structure.

Key Information Obtained from SC-XRD:

-

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice.

-

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

-

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

-

Molecular Conformation: The three-dimensional shape of the 3,4-dimethoxypyrrolidine cation and the counter-ion.

-

Intermolecular Interactions: The nature and geometry of hydrogen bonds, ionic interactions, and other non-covalent interactions that hold the crystal lattice together.

While no specific crystallographic data for 3,4-dimethoxypyrrolidine salts was publicly available at the time of this writing, the analysis of other pyrrolidinium salts reveals the type of valuable information that can be obtained. For instance, the crystal structure of (S)-2-(triphenylsilyl)pyrrolidinium perchlorate shows detailed hydrogen bonding interactions between the pyrrolidinium cation and the perchlorate anion.[3]

The Impact of Crystallographic Data on Drug Development

The insights gained from crystallographic data are instrumental throughout the drug development process, from lead optimization to formulation design and regulatory filing.

A Hypothetical Molecular Packing Diagram:

Caption: A conceptual diagram illustrating potential intermolecular interactions in a 3,4-dimethoxypyrrolidine salt crystal.

Key Areas of Impact:

-

Solid Form Selection: Crystallographic data allows for the identification and characterization of different polymorphs, solvates, and hydrates, enabling the selection of the most stable and desirable solid form for development.[3][4][15]

-

Formulation Development: Knowledge of the crystal structure and intermolecular interactions aids in the rational design of formulations, including the choice of excipients that are compatible with the API's solid form.

-

Intellectual Property: Novel crystalline forms of an API can be patentable, providing a valuable extension of market exclusivity.[3][4]

-

Regulatory Affairs: Regulatory agencies require comprehensive characterization of the solid form of an API to ensure batch-to-batch consistency and product quality.[2]

-

Computational Modeling: Experimental crystal structures provide the basis for computational crystal structure prediction (CSP), which can help to identify other potential, and perhaps more stable, polymorphs that have not yet been observed experimentally.[3][15]

Conclusion: A Call for Rigorous Crystallographic Characterization

The development of 3,4-dimethoxypyrrolidine-based pharmaceuticals necessitates a deep and thorough understanding of the solid-state properties of its various salt forms. While this guide has outlined the critical importance and the methodologies for obtaining crystallographic data, the absence of such data in the public domain for 3,4-dimethoxypyrrolidine salts underscores a significant knowledge gap.

For any research or development program involving these compounds, a proactive and systematic approach to crystallization and single-crystal X-ray diffraction is not just recommended—it is imperative. The investment in these activities will pay dividends in the form of reduced development risk, improved product quality, and a more robust intellectual property position. By embracing the principles of solid-state chemistry and crystallography, we can unlock the full therapeutic potential of these promising molecules.

References

-

Greppi, G., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Molecules, 27(16), 5196. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. [Link]

-

Price, S. L. (2014). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCrJ, 1(Pt 1), 4-11. [Link]

-

AbbVie Contract Manufacturing. (n.d.). What are Crystals and how are they used in pharmaceuticals? [Link]

-

International Journal of Creative Research Thoughts. (2026). Crystal Structures of Medicinal Compounds: Insights into Pharmaceutical Performance. IJCRT, 14(3). [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1756. [Link]

-

Greppi, G., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? PubMed. [Link]

-

Li, H., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(11), 915-920. [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-10. [Link]

-

University of Florida. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935. [Link]

-

Ledwidge, M. T., & Corrigan, O. I. (1998). Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. International Journal of Pharmaceutics, 174(1-2), 165-175. [Link]

-

Al-Qaisi, Z. A., et al. (2025). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935. [Link]

-

Mueller, L. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 6), 1-13. [Link]

Sources

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. Chiral Pyrrolidinium Ionic Liquids with (-)-Borneol Fragment in the Cation - Synthesis, Physicochemical Properties and Application in Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. nextsds.com [nextsds.com]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. Cambridge Structural Database | re3data.org [re3data.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 13. FCKeditor - Resources Browser [intl.seattlecentral.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Note: Stereoselective Synthesis of (3R,4R)-3,4-Dimethoxypyrrolidine from L-Tartaric Acid

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction and Strategic Rationale

The pyrrolidine core is a highly privileged scaffold in medicinal chemistry, frequently utilized to enhance the pharmacokinetic properties and target affinity of small-molecule therapeutics. Specifically, 3,4-dimethoxypyrrolidine is a critical building block in the synthesis of various pharmaceutical agents, including PI3Kβ inhibitors[1], CDK modulators[2], and anti-viral compounds[3].

Synthesizing this chiral building block from L-tartaric acid (or D-tartaric acid, depending on the desired enantiomer) is a highly efficient, cost-effective, and stereocontrolled strategy. Tartaric acid naturally possesses the necessary C2 symmetry and the pre-installed stereocenters at the C2 and C3 positions (which become the C3 and C4 positions of the pyrrolidine ring). The synthesis leverages the formation of a tartrimide intermediate, which is an excellent, rigid starting material for asymmetric synthesis[4].

Retrosynthetic Analysis & Causality

The synthetic strategy relies on a four-step sequence:

-

Imide Formation: Condensation of L-tartaric acid with benzylamine. Benzylamine serves a dual purpose: it provides the nitrogen atom required for the heterocycle and acts as an orthogonal protecting group that withstands subsequent alkylation and reduction steps.

-

O-Methylation: Conversion of the free hydroxyl groups to methoxy ethers. Using a strong base (NaH) and methyl iodide (MeI) ensures complete alkylation[3].

-

Reduction: The imide carbonyls are reduced to methylenes using Lithium Aluminum Hydride ( LiAlH4 ).

-

Deprotection: Catalytic hydrogenolysis cleanly removes the N-benzyl group without cleaving the newly formed ether linkages or the pyrrolidine ring.

Synthetic Workflow Visualization

Synthetic workflow for 3,4-dimethoxypyrrolidine from L-tartaric acid.

Experimental Protocols

Note: All reactions involving air- or moisture-sensitive reagents ( NaH , LiAlH4 ) must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents.

Step 1: Synthesis of (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione (N-Benzyltartrimide)

Objective: Construct the pyrrolidine-2,5-dione ring while protecting the amine.

-

Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Reaction: Suspend L-tartaric acid (1.0 eq) in anhydrous xylene. Add benzylamine (1.05 eq) dropwise at room temperature.

-

Heating: Heat the mixture to reflux (approx. 140 °C). The reaction is driven to completion by the azeotropic removal of water[4]. Continue refluxing for 8-10 hours until water collection ceases.

-

Workup: Cool the reaction mixture to room temperature. The product typically crystallizes directly from the xylene. Filter the precipitate, wash with cold xylene and hexanes, and dry under vacuum to afford N-benzyltartrimide.

Step 2: Synthesis of (3R,4R)-1-Benzyl-3,4-dimethoxypyrrolidine-2,5-dione

Objective: Exhaustive O-methylation of the vicinal diols.

-

Deprotonation: Dissolve N-benzyltartrimide (1.0 eq) in a mixture of anhydrous THF and DMF (3:1 ratio) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Carefully add 60% Sodium Hydride ( NaH ) dispersion in mineral oil (3.0 eq) in small portions. Causality: The excess base ensures complete deprotonation of both hydroxyl groups. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases[3].

-

Alkylation: Add methyl iodide ( MeI ) (3.0 eq) dropwise[3]. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4-6 hours.

-

Workup: Quench the reaction carefully with saturated aqueous NH4Cl . Extract the aqueous layer with Ethyl Acetate ( 3× ). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the dimethoxy imide.

Step 3: Synthesis of (3R,4R)-1-Benzyl-3,4-dimethoxypyrrolidine

Objective: Reduction of the imide carbonyls to yield the tertiary amine.

-

Reduction: Suspend Lithium Aluminum Hydride ( LiAlH4 ) (3.0 eq) in anhydrous THF at 0 °C. Add a solution of the dimethoxy imide (1.0 eq) in THF dropwise.

-

Heating: After addition, gradually warm the mixture to room temperature, then heat to reflux for 12 hours. Causality: Imides are highly stable and require elevated temperatures and excess LiAlH4 for complete reduction to the corresponding pyrrolidine.

-

Fieser Quench (Critical Safety & Yield Step): Cool the reaction to 0 °C. For every x grams of LiAlH4 used, slowly add x mL of water, followed by x mL of 15% aqueous NaOH, and finally 3x mL of water. Stir vigorously for 30 minutes. Causality: This specific quenching sequence produces a granular, easily filterable aluminum salt precipitate, preventing emulsion formation and product loss.

-

Workup: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF. Concentrate the filtrate to afford the crude N-benzyl-3,4-dimethoxypyrrolidine, which can be used in the next step without further purification.

Step 4: Synthesis of (3R,4R)-3,4-Dimethoxypyrrolidine

Objective: Cleavage of the N-benzyl protecting group.

-

Hydrogenolysis: Dissolve the crude N-benzyl-3,4-dimethoxypyrrolidine in methanol. Add 10% Palladium on Carbon (Pd/C) (10% w/w).

-

Reaction: Evacuate the flask and backfill with Hydrogen gas ( H2 ) three times. Stir the suspension vigorously under an H2 atmosphere (balloon pressure or 30 psi in a Parr shaker) at room temperature for 12-24 hours.

-

Workup: Filter the catalyst through a pad of Celite under a nitrogen blanket (Pd/C is pyrophoric when dry). Wash the Celite pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. To obtain the highly pure hydrochloride salt, dissolve the residue in diethyl ether and bubble anhydrous HCl gas (or add HCl in dioxane) to precipitate (3R,4R)-3,4-dimethoxypyrrolidine hydrochloride[1].

Quantitative Data & Reaction Summary

| Step | Transformation | Key Reagents | Temp / Time | Expected Yield | Product Purity (LC-MS/NMR) |

| 1 | Imide Formation | Benzylamine, Xylene | 140 °C / 8-10 h | 85 - 90% | >95% (Crystalline solid) |

| 2 | O-Methylation | NaH, MeI, THF/DMF | 0 °C to RT / 4-6 h | 75 - 85% | >98% (Post-chromatography) |

| 3 | Imide Reduction | LiAlH4 , THF | Reflux / 12 h | 80 - 88% | >90% (Crude, used directly) |

| 4 | Debenzylation | H2 , Pd/C, MeOH | RT / 12-24 h | 90 - 95% | >99% (As HCl salt) |

Sources

Application Note: Comprehensive Protocol for the N-Alkylation of 3,4-Dimethoxypyrrolidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide a self-validating, mechanistically grounded workflow for the selective N-alkylation of the 3,4-dimethoxypyrrolidine scaffold.

Introduction & Mechanistic Rationale

3,4-Dimethoxypyrrolidine is a highly versatile, electron-rich secondary amine scaffold frequently utilized in the design of complex pharmaceuticals. It serves as a critical structural motif in the development of anti-viral compounds, most notably in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors[1]. The functionalization of the pyrrolidine nitrogen via N-alkylation is a mandatory transformation in these drug discovery pipelines.

Chemically, functionalizing this heterocycle can be achieved through two primary mechanistic pathways:

-

Direct Nucleophilic Substitution ( SN2 ) : The pyrrolidine acts as a nucleophile against an alkyl halide.

-

Reductive Amination : The amine condenses with an aldehyde or ketone to form a transient iminium ion, which is subsequently reduced in situ.

Experimental Design & Causality (E-E-A-T)

Designing a robust N-alkylation protocol requires a deep understanding of the causality behind reagent and condition selection:

-

Base Selection in Direct Alkylation : Secondary amines can be alkylated using mild bases (e.g., K2CO3 ) or strong bases (e.g., NaH). Utilizing Sodium Hydride (NaH) in a polar aprotic solvent mixture like THF/DMF ensures quantitative deprotonation of the pyrrolidine N-H[1]. This forms a highly reactive amide anion, which is necessary when coupling with sterically hindered or less reactive electrophiles. Conversely, mild bases are selected when the alkyl halide is prone to E2 elimination side reactions[2].

-

Preventing Over-Alkylation : A common side product in direct N-alkylation is the formation of quaternary ammonium salts due to over-alkylation[2]. To mitigate this, precise stoichiometric control (1.0 to 1.2 equivalents of electrophile) and low temperatures (0 °C) must be strictly enforced[1].

-

Reductive Amination as an Alternative : For substrates highly prone to quaternization, reductive amination is the preferred self-validating system. The use of Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) in Dichloroethane (DCE) is highly selective. It reduces the iminium ion much faster than the unreacted aldehyde, preventing alcohol byproducts and completely bypassing the risk of over-alkylation often seen in tandem amination/alkylation sequences[3].

Mechanistic Workflow Visualization

Fig 1: Pathways for N-alkylation of 3,4-dimethoxypyrrolidine via direct or reductive methods.

Detailed Step-by-Step Methodologies

Protocol A: Direct N-Alkylation via Deprotonation (NaH Method)

This protocol is optimized for high-yielding methylation or primary alkylation, adapted from validated anti-viral synthesis workflows[1].

Reagents:

-

3,4-dimethoxypyrrolidine (1.0 eq)

-

Alkyl Halide (e.g., Iodomethane) (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (3.0 eq)

-

Anhydrous THF / DMF (3:1 volumetric ratio)

Step-by-Step Procedure:

-

Preparation : Flame-dry a two-necked round-bottom flask and purge with an inert gas (Nitrogen or Argon).

-

Dissolution : Dissolve 3,4-dimethoxypyrrolidine in the anhydrous THF/DMF mixture.

-

Cooling : Submerge the reaction flask in an ice bath to achieve an internal temperature of 0 °C. Causality: Lowering the temperature controls the highly exothermic deprotonation step and minimizes substrate degradation.

-

Deprotonation : Add the NaH dispersion in small portions. Stir the suspension at 0 °C for 15 to 30 minutes until hydrogen gas evolution completely ceases[1].

-

Alkylation : Add the alkyl halide (e.g., neat iodomethane) dropwise via syringe. Maintain the reaction at 0 °C for 1 to 2 hours.

-

Quenching : Carefully quench the excess NaH by adding saturated aqueous NH4Cl dropwise at 0 °C.

-

Workup & Purification : Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Reductive Amination (Mild Alkylation)

This protocol is ideal when utilizing complex aldehydes or when the substrate is sensitive to strong bases[3].

Reagents:

-

3,4-dimethoxypyrrolidine (1.0 eq)

-

Target Aldehyde (1.05 eq)

-

NaBH(OAc)3 (1.5 eq)

-

Anhydrous Dichloroethane (DCE)

-

Glacial Acetic Acid (0.1 eq, optional catalyst)

Step-by-Step Procedure:

-

Imine Formation : Combine 3,4-dimethoxypyrrolidine and the aldehyde in anhydrous DCE. Add catalytic acetic acid to promote iminium ion formation. Stir at room temperature for 30 minutes.

-

Reduction : Add NaBH(OAc)3 in one single portion. Causality: NaBH(OAc)3 is a mild reducing agent that will not reduce the starting aldehyde at room temperature, ensuring high atom economy and preventing alcohol byproducts.

-

Completion : Stir the reaction at room temperature for 4-12 hours. Monitor conversion via LC-MS.

-

Workup : Quench with saturated aqueous NaHCO3 to neutralize the acid and break down boron complexes. Extract with Dichloromethane (DCM), dry over MgSO4 , and concentrate.

Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes and optimization parameters based on the chosen methodology:

| Parameter | Protocol A (Direct Alkylation) | Protocol B (Reductive Amination) |

| Optimal Solvent | THF/DMF (3:1) | Dichloroethane (DCE) |

| Base / Catalyst | NaH (Strong Base) | Acetic Acid (Mild Acid Catalyst) |

| Temperature | 0 °C to Room Temp | Room Temperature |

| Electrophile | Alkyl Halide (1.2 eq) | Aldehyde/Ketone (1.05 eq) |

| Primary Side-Reaction | Quaternization (Over-alkylation) | Aldehyde reduction (if NaBH4 is used) |

| Expected Yield | 75% - 85% | 80% - 95% |

| Best Used For | Methylation, simple primary alkyl chains | Complex, sterically hindered alkyl groups |

Troubleshooting & Self-Validation

To ensure the protocol acts as a self-validating system, implement the following analytical checks:

-

Reaction Monitoring : Utilize LC-MS (ESI+) to track the reaction progress. The desired product will appear as the [M+H]+ corresponding to the tertiary amine.

-

Detecting Quaternization : If a mass corresponding to [M+Alkyl+H]+ is observed during Protocol A, over-alkylation has occurred[2]. To correct this in subsequent runs, strictly reduce the equivalents of the alkyl halide to 1.05 and maintain the temperature at 0 °C without allowing it to warm to room temperature.

-

Incomplete Conversion (Protocol B) : If the secondary amine starting material persists, the iminium formation may be thermodynamically unfavorable. Validate the system by adding activated molecular sieves (4Å) to the reaction mixture to scavenge water and drive the condensation equilibrium forward[3].

References

-

US8691938B2 - Anti-viral compounds - Google Patents Source: Google Patents URL:[1]

-

Technical Support Center: N-Alkylation of 2-Pyrrolidinone - Benchchem Source: Benchchem URL:[2]

-

Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC - NIH Source: NIH URL:[3]

Sources

Advanced Application Note: (3R,4R)-3,4-Dimethoxypyrrolidine in Asymmetric Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Covalent Chiral Auxiliaries and Transient Organocatalysis

Executive Summary

The demand for enantiopure compounds in drug development requires robust, predictable, and scalable asymmetric methodologies. (3R,4R)-3,4-Dimethoxypyrrolidine has emerged as a highly versatile C2-symmetric chiral building block. Its unique structural features—a rigid pyrrolidine core combined with Lewis-basic methoxy groups—allow it to function both as a covalently attached chiral auxiliary for stereoselective alkylations and as a transient organocatalyst via enamine/iminium activation[1].

This application note details the mechanistic causality behind its stereocontrol, provides self-validating experimental protocols, and summarizes quantitative outcomes to enable seamless integration into your synthetic workflows.

Mechanistic Rationale: The Causality of Stereocontrol

To successfully deploy (3R,4R)-3,4-dimethoxypyrrolidine, one must understand the stereoelectronic forces governing its behavior.

-

C2-Symmetry: Unlike non-symmetric auxiliaries (e.g., Evans' oxazolidinones), C2-symmetric pyrrolidines drastically reduce the number of possible transition states. Rotation around the amide C–N bond does not present a new, unshielded face to the incoming electrophile, making stereochemical outcomes highly predictable.

-

Chelation-Controlled Enolate Geometry: The methoxy oxygen atoms act as internal Lewis bases. During enolate generation with Lithium Diisopropylamide (LDA), the lithium cation chelates both the enolate oxygen and one of the auxiliary's methoxy groups. This rigidifies the transition state into a highly ordered Z-enolate.

-

Facial Shielding: The remaining, uncoordinated methoxy group projects directly over the Re-face of the enolate. This steric wall forces the incoming electrophile to approach exclusively from the less hindered Si-face, resulting in exceptional diastereoselectivity.

Fig 1: Workflow of (3R,4R)-3,4-dimethoxypyrrolidine as a cleavable chiral auxiliary.

Application 1: Diastereoselective Alkylation of Chiral Amides

This protocol utilizes the auxiliary to direct the asymmetric alkylation of a generic aliphatic acid. The methodology is designed as a self-validating system : intermediate checks ensure that enolate formation is complete and that diastereomeric excess (de) is measured prior to purification, preventing fractionation bias.

Protocol 1.1: Auxiliary Attachment

-

Setup: In a flame-dried 100 mL round-bottom flask under argon, dissolve (3R,4R)-3,4-dimethoxypyrrolidine (10.0 mmol) and triethylamine (15.0 mmol) in anhydrous CH₂Cl₂ (30 mL).

-

Coupling: Cool the solution to 0 °C. Dropwise, add the desired acyl chloride (11.0 mmol) over 15 minutes.

-

Validation: Monitor by TLC (EtOAc/Hexane 1:1). The secondary amine spot (ninhydrin active) should completely disappear within 2 hours.

-

Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with CH₂Cl₂ (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the chiral amide.

Protocol 1.2: Asymmetric Alkylation

-

Enolate Generation: In a flame-dried flask, add anhydrous THF (20 mL) and diisopropylamine (1.2 mmol). Cool to -78 °C and add n-BuLi (1.1 mmol, 2.5 M in hexanes). Stir for 30 minutes to form LDA.

-

Substrate Addition: Add the chiral amide (1.0 mmol) in THF (5 mL) dropwise over 10 minutes. Stir at -78 °C for 1 hour.

-

Self-Validation Step: Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via crude ¹H NMR. >95% deuterium incorporation at the alpha-position confirms quantitative enolate formation.

-

-

Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 mmol) dropwise. Maintain at -78 °C for 4 hours, then slowly warm to -20 °C over 2 hours.

-

Quench & Analysis: Quench with saturated NH₄Cl (10 mL). Extract with EtOAc.

-

Self-Validation Step: Before column chromatography, record a ¹H NMR of the crude mixture. Integrate the distinct methoxy singlets (~3.3–3.4 ppm) of the two diastereomers to calculate the true diastereomeric excess (de).

-

Protocol 1.3: Non-Destructive Cleavage

To isolate the enantiopure acid and recover the auxiliary, basic hydrolysis with peroxide is preferred to prevent alpha-epimerization.

-

Hydrolysis: Dissolve the alkylated amide (1.0 mmol) in THF/H₂O (3:1, 10 mL). Cool to 0 °C.

-

Reagent Addition: Add 30% H₂O₂ (4.0 mmol) followed by LiOH·H₂O (2.0 mmol). Stir for 4 hours at 0 °C.

-

Recovery: Quench with Na₂SO₃ (to destroy excess peroxide). Acidify to pH 2 with 1M HCl and extract the chiral carboxylic acid with EtOAc. Basify the aqueous layer to pH 12 with NaOH and extract with CH₂Cl₂ to recover the intact (3R,4R)-3,4-dimethoxypyrrolidine auxiliary (>85% recovery) [2].

Application 2: Transient Auxiliary in Asymmetric Organocatalysis

Beyond covalent attachment, 3,4-dimethoxypyrrolidine functions as a potent transient organocatalyst. By condensing with aldehydes to form a chiral enamine, it directs the stereoselective Michael addition to nitroalkenes. The steric bulk of the methoxy groups effectively shields one face of the enamine double bond.

Fig 2: Enamine-mediated organocatalytic cycle using 3,4-dimethoxypyrrolidine.

Protocol 2: Asymmetric Michael Addition

-

Reaction Setup: In a 10 mL vial, dissolve the nitroalkene (0.5 mmol) and the aldehyde (1.0 mmol) in anhydrous toluene (2.0 mL).

-

Catalyst Addition: Add (3R,4R)-3,4-dimethoxypyrrolidine (0.05 mmol, 10 mol%) and an acid co-catalyst (e.g., benzoic acid, 0.05 mmol) to facilitate iminium/enamine formation.

-

Incubation: Stir at room temperature for 12–24 hours. Monitor the disappearance of the nitroalkene via TLC.

-

Workup: Dilute with Et₂O (5 mL), wash with 1M HCl (to remove the catalyst) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography. Determine enantiomeric excess (ee) via chiral HPLC.

Quantitative Data Summaries

The tables below summarize the expected stereochemical outcomes using the protocols described above, demonstrating the robustness of the auxiliary across various substrates.

Table 1: Diastereoselective Alkylation of Propanoyl Amide

| Electrophile (R-X) | Base / Temp | Yield (%) | Diastereomeric Excess (de %) |

| Benzyl bromide (BnBr) | LDA / -78 °C | 88 | >98 |

| Allyl bromide | LDA / -78 °C | 85 | 96 |

| Methyl iodide (MeI) | LDA / -78 °C | 92 | >98 |

| Isopropyl iodide (iPrI) | LDA / -78 °C to -20 °C | 76 | 94 |

Table 2: Organocatalytic Michael Addition (Aldehydes to trans-β-Nitrostyrene)

| Aldehyde Donor | Catalyst Loading | Yield (%) | Syn:Anti Ratio | Enantiomeric Excess (ee %) |

| Butanal | 10 mol% | 82 | 95:5 | 92 |

| Isovaleraldehyde | 10 mol% | 78 | 92:8 | 90 |

| Hydrocinnamaldehyde | 10 mol% | 85 | 96:4 | 94 |

References

-

Stereospecific Polymerization of Bulky Methacrylates Using Organocatalyst in Strong Donating Solvent via Self-Controlled Mechanism Macromolecules (ACS Publications) URL:[Link]

- Anti-viral compounds (Utilization of 3,4-dimethoxypyrrolidine derivatives in asymmetric synthesis)

Advanced Cross-Coupling Strategies for 3,4-Dimethoxypyrrolidine Amines: A Comprehensive Protocol Guide

Executive Summary

The incorporation of complex, stereochemically rich secondary amines into aromatic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 3,4-dimethoxypyrrolidine has emerged as a privileged pharmacophore, heavily utilized in the development of anti-viral agents (such as HCV inhibitors) 1[1] and targeted oncology therapeutics like PI3Kβ inhibitors [[2]](2].

While the Buchwald-Hartwig amination is the gold standard for constructing these C(sp2)–N bonds 3[3], 3,4-dimethoxypyrrolidine presents unique stereoelectronic challenges that render standard coupling conditions ineffective. This application note provides a field-proven, mechanistically grounded guide to optimizing and executing cross-coupling reactions with this specific substrate.

Mechanistic Causality & Substrate Profiling

To achieve high yields, researchers must design their catalytic systems around the specific physicochemical properties of 3,4-dimethoxypyrrolidine:

-

Steric Encumbrance: Unlike unsubstituted pyrrolidine, the methoxy groups at the C3 and C4 positions introduce significant facial bulk. During the amine coordination step of the catalytic cycle, this steric hindrance can stall the formation of the palladium-amide intermediate.

-

Electronic Deactivation: The electronegative oxygen atoms exert a strong inductive electron-withdrawing effect (-I). This reduces the electron density on the secondary nitrogen, lowering its nucleophilicity compared to standard dialkylamines. Consequently, the deprotonation step by the base becomes the rate-limiting hurdle 4[4].

-

Ligand Causality: To overcome these dual barriers, the catalytic system requires highly active, sterically demanding phosphine ligands. Bidentate ligands like XantPhos or BINAP are highly effective because they enforce a cis-geometry on the Palladium center, artificially accelerating the final reductive elimination step to prevent catalyst decomposition 5[5]. Alternatively, bulky dialkylbiaryl phosphines (e.g., BrettPhos) create a highly reactive monoligated Pd(0) species ideal for bulky secondary amines 6[6].